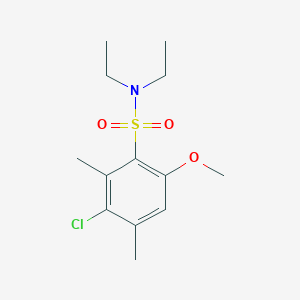
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide, also known as CDME, is a sulfonamide derivative that has gained significant attention in recent years due to its potential applications in scientific research. CDME is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer development. This compound has been shown to inhibit the activity of COX-2 and MMP-9, both of which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide in lab experiments is its versatility. This compound can be used in a variety of different applications, including as a reagent for the synthesis of other chemical compounds and as a tool for investigating biological mechanisms. However, one of the limitations of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide in scientific research. One potential direction is in the development of new anti-inflammatory and anti-cancer drugs, as this compound has been shown to possess these properties. Additionally, this compound could be used as a tool for investigating the mechanisms of inflammation and cancer development, which could lead to the development of new therapeutic targets. Finally, this compound could be used in the development of new chemical compounds with a variety of different applications.
Synthesemethoden
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylaniline with chlorosulfonic acid to produce 3-chloro-2,4-dimethylbenzenesulfonic acid. This intermediate is then reacted with diethylamine and sodium methoxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including as a reagent for the synthesis of other chemical compounds and as a tool for investigating biological mechanisms. One of the primary applications of this compound is in the development of new drugs, as it has been shown to possess anti-inflammatory and anti-cancer properties.
Eigenschaften
Molekularformel |
C13H20ClNO3S |
|---|---|
Molekulargewicht |
305.82 g/mol |
IUPAC-Name |
3-chloro-N,N-diethyl-6-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO3S/c1-6-15(7-2)19(16,17)13-10(4)12(14)9(3)8-11(13)18-5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
KDFYBFANYGXNJB-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1C)Cl)C)OC |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1C)Cl)C)OC |
Löslichkeit |
18.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)

![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)
![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B288532.png)




